2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one
2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one
LY303511, an inactive analogue of LY294002, is a mTOR inhibitor that did not inhibit PI3-K.IC50 Value:Target: mTORin vitro: 100 μM LY303511 significantly reduced the fraction of cells in S phase. The proportion of cells in G2/M remained unchanged, indicating that cells were arrested in both G1 and G2/M. In contrast, rapamycin increased the G1 population by reducing the proportion of cells in both S and G2/M. The effects of 10 μM LY303511 and rapamycin on the reduction in S phase cells were additive to that of 10 μM LY303511 alone (P = 0.056) [1]. In MIN6 insulinoma cells, wortmannin (100 nM) had no effect on whole-cell outward K+ currents, but LY294002 and LY303511 reversibly blocked currents in a dose-dependent manner (IC50=9.0+/-0.7 microM and 64.6+/-9.1 microM, respectively). Western blotting confirmed the specific inhibitory effects of LY294002 and wortmannin on insulin-stimulated PI3K activity [2]. Both LY294002 and LY303511 increased the activity of protein kinase A (PKA). Moreover, PKA blockade by the small molecule inhibitor H89 decreased the LY294002/LY303511-mediated increase in GJIC [3].in vivo: PND4 ovaries were cultured for 8 days in control medium or medium containing VCD (30 μM) in the presence or absence of LY303511 (20 μM). Incubation with LY303511 alone caused a reduction (P < 0.05) in primordial and small primary follicle numbers. On the other hand, whereas VCD alone depleted (P < 0.05) primordial and small primary follicle numbers, this depletion was not prevented by co-incubation with LY303511 [4].Clinical trial:
Brand Name:
Vulcanchem
CAS No.:
154447-38-8
VCID:
VC0003209
InChI:
InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
SMILES:
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Molecular Formula:
C19H18N2O2
Molecular Weight:
306.4 g/mol
2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one
CAS No.: 154447-38-8
Inhibitors
VCID: VC0003209
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol
CAS No. | 154447-38-8 |
---|---|
Product Name | 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one |
Molecular Formula | C19H18N2O2 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | 8-phenyl-2-piperazin-1-ylchromen-4-one |
Standard InChI | InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 |
Standard InChIKey | NGAGMBNBKCDCDJ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Appearance | Assay:≥98%A solid |
Description | LY303511, an inactive analogue of LY294002, is a mTOR inhibitor that did not inhibit PI3-K.IC50 Value:Target: mTORin vitro: 100 μM LY303511 significantly reduced the fraction of cells in S phase. The proportion of cells in G2/M remained unchanged, indicating that cells were arrested in both G1 and G2/M. In contrast, rapamycin increased the G1 population by reducing the proportion of cells in both S and G2/M. The effects of 10 μM LY303511 and rapamycin on the reduction in S phase cells were additive to that of 10 μM LY303511 alone (P = 0.056) [1]. In MIN6 insulinoma cells, wortmannin (100 nM) had no effect on whole-cell outward K+ currents, but LY294002 and LY303511 reversibly blocked currents in a dose-dependent manner (IC50=9.0+/-0.7 microM and 64.6+/-9.1 microM, respectively). Western blotting confirmed the specific inhibitory effects of LY294002 and wortmannin on insulin-stimulated PI3K activity [2]. Both LY294002 and LY303511 increased the activity of protein kinase A (PKA). Moreover, PKA blockade by the small molecule inhibitor H89 decreased the LY294002/LY303511-mediated increase in GJIC [3].in vivo: PND4 ovaries were cultured for 8 days in control medium or medium containing VCD (30 μM) in the presence or absence of LY303511 (20 μM). Incubation with LY303511 alone caused a reduction (P < 0.05) in primordial and small primary follicle numbers. On the other hand, whereas VCD alone depleted (P < 0.05) primordial and small primary follicle numbers, this depletion was not prevented by co-incubation with LY303511 [4].Clinical trial: |
Synonyms | 2-(4-piperazinyl)-8-phenyl-4H-1-benzopyran-4-one LY 303511 LY-303511 LY303511 |
Reference | [1]. Kristof AS, Pacheco-Rodriguez G, Schremmer B, LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms. J Pharmacol Exp Ther. 2005 Sep;314(3):1134-43. [2]. El-Kholy W, Macdonald PE, Lin JH, The phosphatidylinositol 3-kinase inhibitor LY294002 potently blocks K(V) currents via a direct mechanism. FASEB J. 2003 Apr;17(6):720-2. [3]. Bodenstine TM, Vaidya KS, Ismail A, Homotypic gap junctional communication associated with metastasis suppression increases with PKA activity and is unaffected by PI3K inhibition. Cancer Res. 2010 Dec 1;70(23):10002-11. [4]. Keating AF, J Mark C, Sen N, Effect of phosphatidylinositol-3 kinase inhibition on ovotoxicity caused by 4-vinylcyclohexene diepoxide and 7, 12-dimethylbenz[a]anthracene in neonatal rat ovaries. Toxicol Appl Pharmacol. 2009 Dec 1;241(2):127-34. |
PubChem Compound | 3971 |
Last Modified | Nov 11 2021 |
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